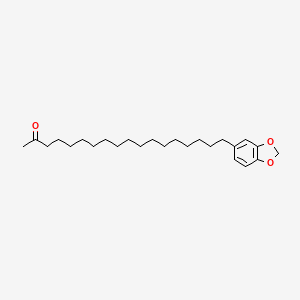
2-Octadecanone, 18-(1,3-benzodioxol-5-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Octadecanone, 18-(1,3-benzodioxol-5-yl)- is a chemical compound known for its unique structure, which includes a long aliphatic chain and a benzodioxole moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Octadecanone, 18-(1,3-benzodioxol-5-yl)- typically involves the reaction of octadecanone with a benzodioxole derivative under specific conditions. The reaction may require catalysts and specific temperature and pressure conditions to achieve the desired product. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets industry standards .
Análisis De Reacciones Químicas
Types of Reactions
2-Octadecanone, 18-(1,3-benzodioxol-5-yl)- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions may vary, but they often involve controlled temperatures, pressures, and pH levels to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .
Aplicaciones Científicas De Investigación
2-Octadecanone, 18-(1,3-benzodioxol-5-yl)- has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis and material science.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals, fragrances, and other industrial products
Mecanismo De Acción
The mechanism of action of 2-Octadecanone, 18-(1,3-benzodioxol-5-yl)- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The benzodioxole moiety is known to interact with various biological targets, contributing to the compound’s overall effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Octadecanone: Lacks the benzodioxole moiety, resulting in different chemical and biological properties.
1,3-Benzodioxole: A simpler structure without the long aliphatic chain, leading to different applications and reactivity.
Other Benzodioxole Derivatives: Compounds with similar structures but different substituents, affecting their properties and uses
Uniqueness
2-Octadecanone, 18-(1,3-benzodioxol-5-yl)- is unique due to its combination of a long aliphatic chain and a benzodioxole moiety. This structure imparts specific chemical and biological properties, making it valuable for various applications .
Propiedades
Número CAS |
828263-12-3 |
|---|---|
Fórmula molecular |
C25H40O3 |
Peso molecular |
388.6 g/mol |
Nombre IUPAC |
18-(1,3-benzodioxol-5-yl)octadecan-2-one |
InChI |
InChI=1S/C25H40O3/c1-22(26)16-14-12-10-8-6-4-2-3-5-7-9-11-13-15-17-23-18-19-24-25(20-23)28-21-27-24/h18-20H,2-17,21H2,1H3 |
Clave InChI |
SVTYLQARFHCNGC-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CCCCCCCCCCCCCCCCC1=CC2=C(C=C1)OCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


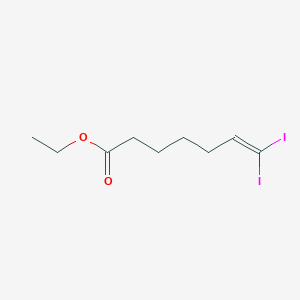
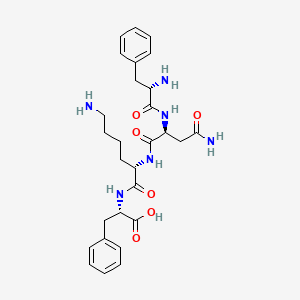
![2-Thiophenecarboxylic acid, 5-[[(4-chlorobenzoyl)amino]methyl]-](/img/structure/B14216203.png)

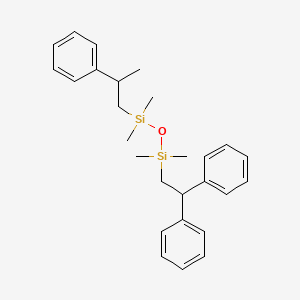

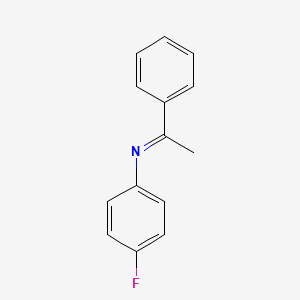


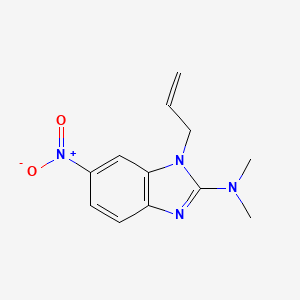
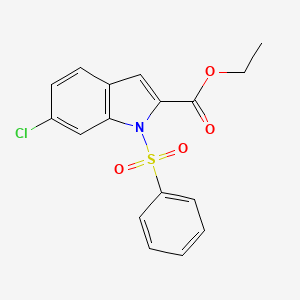
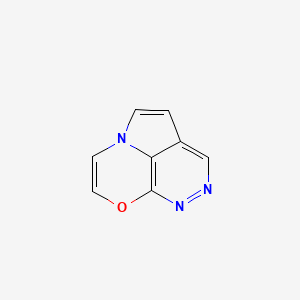
![Benzoic acid;[3,5-bis[(10-hexylanthracen-9-yl)methoxy]phenyl]methanol](/img/structure/B14216262.png)
![N-(5-{3-[Dimethyl(phenyl)silyl]cyclohexa-2,4-dien-1-yl}pentylidene)hydroxylamine](/img/structure/B14216270.png)
